molecular formula C28H34N2O B1240678 3-[(4-Benzyl-piperazin-1-yl)-(4-tert-butyl-phenyl)-methyl]-phenol

3-[(4-Benzyl-piperazin-1-yl)-(4-tert-butyl-phenyl)-methyl]-phenol

Katalognummer B1240678
Molekulargewicht: 414.6 g/mol
InChI-Schlüssel: PNVIEMCZBRMSPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

SL-3111 is a synthetic compound known for its selective binding and full agonist activity for the δ opioid receptor . This compound has been studied for its potential therapeutic applications, particularly in the field of pain management and addiction treatment.

Vorbereitungsmethoden

The synthesis of SL-3111 involves several steps, starting with the preparation of the key intermediate, 4-[(N-allyl-3-methyl-4-piperidinyl)phenyl-amino]-N,N-diethylbenzamide . The synthetic route typically includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the appropriate starting materials and reagents.

    Alkylation: The piperidine ring is then alkylated to introduce the allyl group.

    Coupling Reaction: The alkylated piperidine is coupled with a phenylamine derivative to form the desired intermediate.

    Final Assembly: The intermediate is then reacted with N,N-diethylbenzamide under specific conditions to yield SL-3111.

Industrial production methods for SL-3111 would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale manufacturing.

Analyse Chemischer Reaktionen

SL-3111 undergoes various chemical reactions, including:

    Oxidation: SL-3111 can be oxidized under specific conditions to form oxidized derivatives. Common reagents for oxidation include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction of SL-3111 can be achieved using reagents such as lithium aluminum hydride or sodium borohydride, leading to reduced derivatives.

    Substitution: SL-3111 can undergo substitution reactions, where functional groups on the molecule are replaced with other groups. Common reagents for substitution include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

SL-3111 has been extensively studied for its applications in various fields:

    Chemistry: SL-3111 is used as a model compound in studies of opioid receptor binding and activity.

    Biology: Research on SL-3111 has provided insights into the mechanisms of opioid receptor activation and signaling pathways.

    Medicine: SL-3111 has potential therapeutic applications in pain management and addiction treatment due to its selective binding to the δ opioid receptor.

    Industry: SL-3111 can be used in the development of new pharmaceuticals targeting opioid receptors.

Wirkmechanismus

SL-3111 exerts its effects by selectively binding to the δ opioid receptor . This binding activates the receptor, leading to a cascade of intracellular signaling events that result in the modulation of pain perception and other physiological responses. The molecular targets involved in this pathway include G-proteins and various downstream effectors.

Vergleich Mit ähnlichen Verbindungen

SL-3111 is unique in its selective binding to the δ opioid receptor, distinguishing it from other opioid receptor ligands such as BW373U86 and SNC-80 . Similar compounds include:

    BW373U86: A δ opioid receptor agonist with different binding properties compared to SL-3111.

    SNC-80: Another δ opioid receptor agonist with distinct pharmacological characteristics.

SL-3111’s unique binding profile and full agonist activity make it a valuable compound for research and potential therapeutic applications.

Eigenschaften

Molekularformel

C28H34N2O

Molekulargewicht

414.6 g/mol

IUPAC-Name

3-[(4-benzylpiperazin-1-yl)-(4-tert-butylphenyl)methyl]phenol

InChI

InChI=1S/C28H34N2O/c1-28(2,3)25-14-12-23(13-15-25)27(24-10-7-11-26(31)20-24)30-18-16-29(17-19-30)21-22-8-5-4-6-9-22/h4-15,20,27,31H,16-19,21H2,1-3H3

InChI-Schlüssel

PNVIEMCZBRMSPB-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC=C(C=C1)C(C2=CC(=CC=C2)O)N3CCN(CC3)CC4=CC=CC=C4

Synonyme

1-(4-tert-butyl-3'-hydroxybenzhydryl)-4-benzylpiperazine
SL 3111
SL-3111

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.